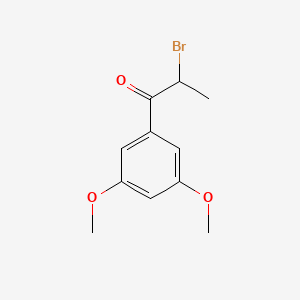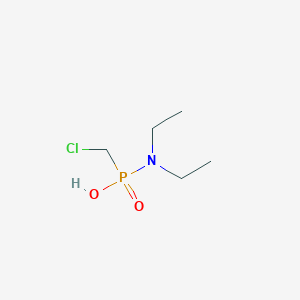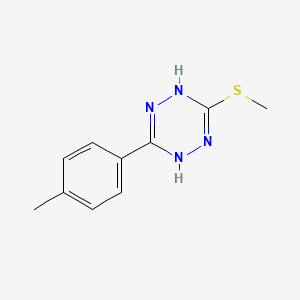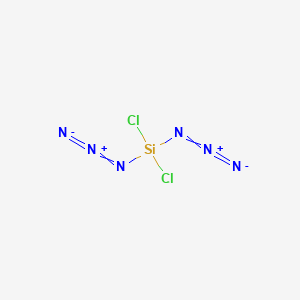![molecular formula C26H16Cl3N7Na2O7S2 B14478137 [1,1'-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4'-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt CAS No. 72139-23-2](/img/structure/B14478137.png)
[1,1'-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4'-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4’-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt: is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as sulfonic acid, pyrazolyl, azo, and pyrimidinyl groups. The presence of these functional groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4’-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt involves multiple steps, each requiring specific reaction conditions. The general synthetic route can be summarized as follows:
Formation of the Biphenyl Sulfonic Acid Derivative: The initial step involves the sulfonation of biphenyl to produce [1,1’-Biphenyl]-3-sulfonic acid. This is typically achieved by reacting biphenyl with sulfuric acid under controlled temperature conditions.
Synthesis of the Pyrazolyl Azo Compound: The next step involves the synthesis of the pyrazolyl azo compound. This is achieved by reacting 4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazole with an appropriate diazonium salt under acidic conditions to form the azo linkage.
Coupling with the Pyrimidinyl Amine: The final step involves the coupling of the pyrazolyl azo compound with 2,5,6-trichloro-4-pyrimidinylamine. This reaction is typically carried out in the presence of a suitable coupling agent and under controlled pH conditions to ensure the formation of the desired product.
Formation of the Disodium Salt: The final product is obtained by neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and pyrazolyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the azo group, leading to the formation of amines. Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonic acid and pyrimidinyl groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation Products: Oxidized derivatives of the azo and pyrazolyl groups.
Reduction Products: Amines derived from the reduction of the azo group.
Substitution Products: Substituted derivatives at the sulfonic acid and pyrimidinyl groups.
Scientific Research Applications
[1,1’-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4’-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions, particularly in the synthesis of complex organic molecules.
Biology: Employed in biochemical assays and as a staining agent for the detection of specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The azo group is known to undergo reduction in biological systems, leading to the formation of amines that can interact with various enzymes and receptors. The sulfonic acid and pyrimidinyl groups contribute to the compound’s solubility and ability to form stable complexes with metal ions, enhancing its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
[1,1’-Biphenyl]-4-sulfonic acid: Lacks the pyrazolyl azo and pyrimidinyl groups, resulting in different chemical properties and reactivity.
4-Amino-1,1’-biphenyl-3-sulfonic acid: Contains an amino group instead of the pyrazolyl azo group, leading to different biological activity.
2,5,6-Trichloro-4-pyrimidinamine: Lacks the biphenyl sulfonic acid and pyrazolyl azo groups, resulting in different applications and reactivity.
Uniqueness: : The unique combination of functional groups in [1,1’-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4’-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt imparts distinct chemical properties and reactivity, making it valuable for specific applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
72139-23-2 |
|---|---|
Molecular Formula |
C26H16Cl3N7Na2O7S2 |
Molecular Weight |
754.9 g/mol |
IUPAC Name |
disodium;2-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]-5-[4-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzenesulfonate |
InChI |
InChI=1S/C26H18Cl3N7O7S2.2Na/c1-13-22(25(37)36(35-13)17-7-9-18(10-8-17)44(38,39)40)34-33-19-11-4-15(12-20(19)45(41,42)43)14-2-5-16(6-3-14)30-24-21(27)23(28)31-26(29)32-24;;/h2-12,22H,1H3,(H,30,31,32)(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |
InChI Key |
WSUXMBNHGJJTFJ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)C3=CC=C(C=C3)NC4=C(C(=NC(=N4)Cl)Cl)Cl)S(=O)(=O)[O-])C5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane](/img/structure/B14478082.png)

![[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14478100.png)





![(E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14478140.png)

![3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid](/img/structure/B14478149.png)

